

# Chemical structure and functional groups of Diethylene glycol monovinyl ether.

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## Diethylene Glycol Monovinyl Ether: A Comprehensive Technical Guide

### Abstract

This technical guide provides an in-depth analysis of **Diethylene glycol monovinyl ether** (DEGVE), a versatile bifunctional monomer. The document elucidates the chemical structure, key functional groups, and physicochemical properties of DEGVE. Detailed experimental protocols for its synthesis and polymerization are presented, alongside a thorough examination of its spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering a comprehensive resource for understanding and utilizing this important chemical intermediate.

### Introduction

**Diethylene glycol monovinyl ether** (DEGVE), also known as 2-(2-vinyloxyethoxy)ethanol, is an organic compound with the chemical formula  $C_6H_{12}O_3$ .<sup>[1][2]</sup> Its unique molecular architecture, featuring a vinyl ether group, a hydroxyl group, and an ether linkage, imparts a combination of hydrophilic and reactive properties.<sup>[3][4]</sup> This bifunctionality makes DEGVE a valuable building block in organic synthesis and polymer chemistry. It serves as a reactive diluent, a monomer for the synthesis of functional polymers, and a chemical intermediate for the production of a variety of other compounds.<sup>[2][3]</sup> Its polymers find applications in coatings, adhesives, and biomedical materials due to their good water solubility and stability.<sup>[5][6]</sup>

## Chemical Structure and Functional Groups

The chemical structure of **Diethylene glycol monovinyl ether** consists of a diethylene glycol backbone with a vinyl ether group attached to one of the terminal hydroxyl groups.<sup>[2]</sup> The IUPAC name for this compound is 2-(2-vinyloxyethoxy)ethanol.<sup>[7]</sup>

The molecule possesses three key functional groups that dictate its chemical behavior:

- **Vinyl Ether Group (-O-CH=CH<sub>2</sub>):** This group is highly reactive and susceptible to cationic polymerization. The oxygen atom's lone pair of electrons can conjugate with the pi-system of the double bond, making it electron-rich and prone to electrophilic attack.<sup>[6]</sup>
- **Hydroxyl Group (-OH):** The primary hydroxyl group is available for a variety of chemical transformations, including esterification, etherification, and reactions with isocyanates. Its presence also contributes to the molecule's hydrophilicity and ability to form hydrogen bonds.<sup>[3]</sup>
- **Ether Linkage (-CH<sub>2</sub>-O-CH<sub>2</sub>-):** The ether linkages within the diethylene glycol backbone provide flexibility to the molecule and influence its solvency properties.<sup>[8]</sup>

Caption: Chemical structure of **Diethylene glycol monovinyl ether**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Diethylene glycol monovinyl ether** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C6H12O3	[1][2]
Molecular Weight	132.16 g/mol	[7]
Appearance	Colorless liquid	[2][4]
Odor	Faint, characteristic	[2]
Boiling Point	196 °C	[3]
Melting Point	-50.3 °C	[3]
Density	0.968 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.448	[3]
Solubility	Miscible with water and many organic solvents	[2][4]
Flash Point	83 °C (closed cup)	[9]

## Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **Diethylene glycol monovinyl ether** provides characteristic signals for the vinyl and ethylene glycol protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.4	dd	1H	=CH-O
~4.2	dd	1H	cis H-C=
~4.0	dd	1H	trans H-C=
~3.8	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~3.7	m	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.6	t	2H	-CH <sub>2</sub> -OH
~2.5	br s	1H	-OH

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum confirms the presence of six distinct carbon environments in the **Diethylene glycol monovinyl ether** molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~151.8	=CH-O
~86.7	H <sub>2</sub> C=
~72.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~69.8	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~67.2	-CH <sub>2</sub> -O-CH=
~61.7	-CH <sub>2</sub> -OH

Note: Chemical shifts are approximate and can vary with experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **Diethylene glycol monovinyl ether** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3500	Strong, Broad	O-H stretch (hydroxyl)
3100-3000	Medium	=C-H stretch (vinyl)
2950-2850	Strong	C-H stretch (aliphatic)
1640-1620	Strong	C=C stretch (vinyl)
1200-1000	Strong	C-O stretch (ether and alcohol)

## Experimental Protocols

### Synthesis of Diethylene Glycol Monovinyl Ether

**Diethylene glycol monovinyl ether** is typically synthesized via the vinylation of diethylene glycol with acetylene.<sup>[7][10]</sup>

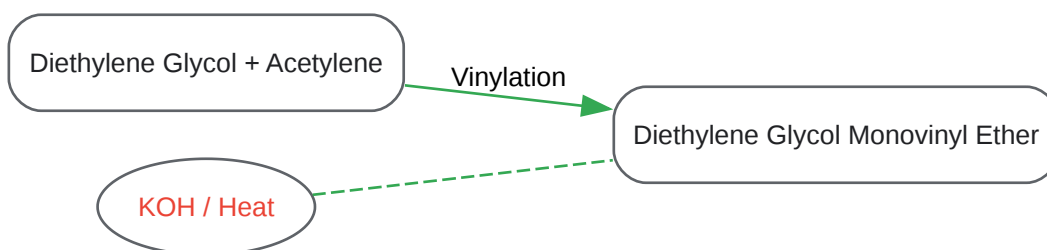
Materials:

- Diethylene glycol
- Acetylene gas
- Potassium hydroxide (or another suitable basic catalyst)
- Inert solvent (optional)

Procedure:

- Charge a high-pressure reactor with diethylene glycol and the catalyst (e.g., potassium hydroxide).
- Purge the reactor with an inert gas, such as nitrogen.
- Heat the mixture to the desired reaction temperature (typically 150-180 °C).

- Introduce acetylene gas into the reactor, maintaining a constant pressure.
- Allow the reaction to proceed for several hours, monitoring the consumption of acetylene.
- After the reaction is complete, cool the reactor and vent any unreacted acetylene.
- The crude product is then purified by distillation under reduced pressure to isolate the **Diethylene glycol monovinyl ether**.



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Caption: Synthesis of **Diethylene glycol monovinyl ether**.

## Cationic Polymerization of Diethylene Glycol Monovinyl Ether

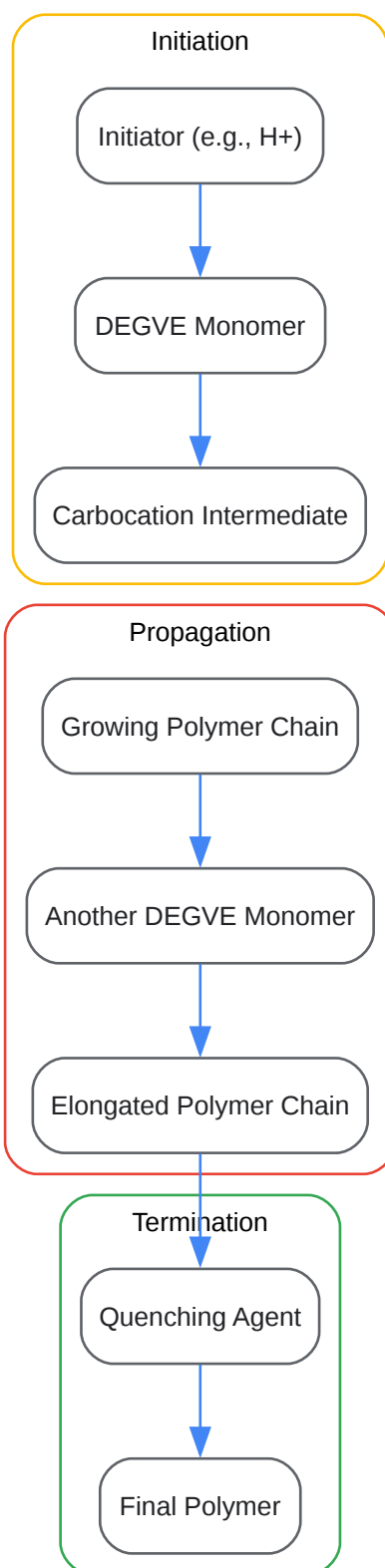
The vinyl ether group of DEGVE readily undergoes cationic polymerization to form poly(**diethylene glycol monovinyl ether**).<sup>[6]</sup>

Materials:

- **Diethylene glycol monovinyl ether** (monomer)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Cationic initiator (e.g., a Lewis acid like BF<sub>3</sub>·OEt<sub>2</sub> or a protic acid)
- Quenching agent (e.g., methanol)

Procedure:

- Under an inert atmosphere, dissolve the DEGVE monomer in the anhydrous solvent in a dry reaction flask.
- Cool the solution to the desired polymerization temperature (can range from ambient to low temperatures, e.g., 0 °C or -78 °C).
- Add the cationic initiator dropwise to the stirred monomer solution.
- Polymerization is typically rapid, as indicated by an increase in viscosity.
- After the desired reaction time, quench the polymerization by adding a small amount of a suitable agent like methanol.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane or diethyl ether).
- Collect the polymer by filtration and dry under vacuum.



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Caption: Cationic polymerization of DEGVE.



## Conclusion

**Diethylene glycol monovinyl ether** is a highly functional and versatile molecule with significant applications in both synthetic and polymer chemistry. Its unique combination of a reactive vinyl ether group, a modifiable hydroxyl group, and a flexible ether backbone allows for the creation of a wide range of value-added products. This guide has provided a detailed overview of its chemical structure, properties, and key reactions, offering a solid foundation for its use in research and development.

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